2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide
Description
2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group
Properties
IUPAC Name |
2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(12-7-4-8-20-12)14-15-13(17)10-5-2-3-6-11(10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEURDXWNPPTCLH-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide typically involves the condensation of 2-nitrobenzoyl chloride with thiophene-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH)
Major Products
Reduction: 2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide
Oxidation: Sulfoxide or sulfone derivatives of the thiophene ring
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in studies involving DNA binding and molecular docking to understand its interaction with nucleic acids.
Mechanism of Action
The mechanism of action of 2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The thiophene ring and benzamide moiety contribute to the compound’s ability to bind to proteins and nucleic acids, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(4-nitrophenyl)benzamide: Similar in structure but with an additional nitro group on the phenyl ring, leading to different reactivity and applications.
2-nitro-N-[2,4-dichlorophenyl]benzamide: Contains chlorine substituents that alter its electronic properties and biological activity.
Uniqueness
2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
